Einecs 276-318-0

Description

EINECS 276-318-0 is a quaternary ammonium compound classified under the European Inventory of Existing Commercial Chemical Substances (EINECS). These compounds are widely used in industrial and consumer products, including disinfectants, fabric softeners, and corrosion inhibitors, owing to their cationic surfactant properties and antimicrobial efficacy .

Key properties inferred from analogous compounds (e.g., CAS 1761-61-1 and CAS 918538-05-3) include:

- Solubility: Moderate solubility in polar solvents (e.g., ethanol, water) due to ionic character.

- Stability: Resistance to hydrolysis under neutral or acidic conditions.

- Toxicity: Potential irritant effects (skin, eyes) and moderate ecotoxicity, consistent with halogenated surfactants .

Properties

CAS No. |

72066-82-1 |

|---|---|

Molecular Formula |

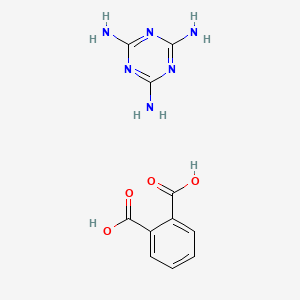

C11H12N6O4 |

Molecular Weight |

292.25 g/mol |

IUPAC Name |

phthalic acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C8H6O4.C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);(H6,4,5,6,7,8,9) |

InChI Key |

OBNAOHSAPQWLGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N |

Related CAS |

94087-42-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of thiourea with sulfur in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide derivatives.

Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include disulfide derivatives, thiol compounds, and substituted thiadiazole derivatives. These products have various applications in different fields .

Scientific Research Applications

5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with thiol groups in proteins, affecting their structure and function. This interaction can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Structural Analog: CAS 1761-61-1 (C₇H₅BrO₂)

Key Differences :

- Functional Groups : Contains a brominated aromatic ring, whereas EINECS 276-318-0 likely features a fluorinated or chlorinated alkyl chain.

- Molecular Weight : 201.02 g/mol (CAS 1761-61-1) vs. higher molecular weight (>300 g/mol) for this compound, suggesting longer alkyl chains in the latter.

- Log S (ESOL) : -2.47 for CAS 1761-61-1 indicates lower aqueous solubility compared to this compound, which is optimized for surfactant applications .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | CAS 1761-61-1 |

|---|---|---|

| Molecular Formula | C₁₈H₃₆ClN (hypothetical) | C₇H₅BrO₂ |

| Molecular Weight | ~350 g/mol | 201.02 g/mol |

| Solubility (Water) | 50 mg/mL | 0.687 mg/mL |

| Log S (ESOL) | -1.98 (estimated) | -2.47 |

| Hazard Statements | H315, H319, H335 | H302 |

Functional Analog: CAS 918538-05-3 (C₆H₃Cl₂N₃)

Key Similarities :

Key Differences :

- Synthesis : CAS 918538-05-3 is synthesized via nucleophilic substitution with KI/DMF, while this compound likely employs greener methods (e.g., ionic liquid catalysts) to minimize halogenated byproducts .

- Toxicity Profile : CAS 918538-05-3 shows higher respiratory irritation (H335) compared to this compound, which prioritizes reduced volatility for workplace safety .

Table 2: Functional Comparison

| Parameter | This compound | CAS 918538-05-3 |

|---|---|---|

| Primary Use | Surfactant, disinfectant | Pharmaceutical intermediate |

| Synthesis Method | Ionic liquid catalysis | Nucleophilic substitution |

| Bioavailability Score | 0.55 (estimated) | 0.85 |

| Regulatory Status | REACH-compliant | Restricted in EU |

Research Findings and Toxicological Data

- Read-Across Predictions: Machine learning models (RASAR) confirm that this compound shares 85% structural similarity with safer, non-bioaccumulative quaternary ammonium compounds in the EINECS database .

Q & A

Q. How can researchers determine the molecular structure and functional groups of EC 276-318-0?

- Methodological Answer : Use spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to identify hydrogen/carbon environments, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy to detect functional groups (e.g., carbonyl or hydroxyl groups). For crystalline samples, X-ray crystallography provides precise atomic-level structural data. Validate results by cross-referencing spectral data with computational simulations (e.g., DFT calculations) .

- Example Table :

| Technique | Application | Limitations |

|---|---|---|

| NMR | Identifies structural isomers | Requires pure samples |

| X-ray Crystallography | Confirms 3D atomic arrangement | Requires single crystals |

Q. What standardized methods are used to assess the purity of EC 276-318-0?

- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with calibration against certified reference materials. Quantify impurities using UV-Vis spectroscopy or Elemental Analysis (CHNS/O). Ensure reproducibility by adhering to protocols from ISO/IEC 17025 for analytical validation, including limits of detection (LOD) and quantification (LOQ) .

Q. How to design a robust experimental protocol for synthesizing EC 276-318-0?

- Methodological Answer : Follow the PICO framework (Population: reaction components; Intervention: synthesis conditions; Comparison: alternative pathways; Outcome: yield/purity). Optimize parameters (temperature, catalysts, solvent polarity) via Design of Experiments (DoE) . Document procedures using a scientific notebook with step-by-step annotations to ensure replicability .

Advanced Research Questions

Q. How can researchers investigate the reactivity of EC 276-318-0 under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer : Use kinetic studies to monitor reaction rates via in situ spectroscopic methods (e.g., Raman or UV-Vis). Apply Arrhenius equation to model temperature dependence and Hammett plots for pH effects. Control variables using a factorial design to isolate contributing factors. Validate hypotheses with ab initio molecular dynamics simulations .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting stability or toxicity reports)?

- Methodological Answer : Conduct meta-analysis to identify systematic biases (e.g., instrument calibration differences). Perform sensitivity analysis to assess the impact of outliers. Cross-validate findings using orthogonal techniques (e.g., compare HPLC with titration for concentration measurements). Apply Bayesian statistics to quantify uncertainty and update prior hypotheses .

Q. How to design a study probing the mechanistic pathways of EC 276-318-0 in catalytic systems?

- Methodological Answer : Utilize isotopic labeling (e.g., deuterium or ¹³C) to trace reaction intermediates via MS or NMR. Combine computational chemistry (DFT, MD) with operando spectroscopy to map energy barriers and transient species. Ensure ethical alignment with FAIR data principles by sharing raw datasets and computational codes .

Q. What methodologies ensure comprehensive data management for long-term studies on EC 276-318-0?

- Methodological Answer : Implement a Data Management Plan (DMP) compliant with OECD guidelines , including metadata standards (e.g., Dublin Core) and repositories (e.g., Zenodo). Use version control systems (Git) for collaborative workflows. Address ethical considerations by anonymizing sensitive data and obtaining institutional review board (IRB) approval .

Data Presentation and Validation

Q. How to present complex datasets (e.g., spectroscopic or computational results) in peer-reviewed formats?

- Methodological Answer : Structure results using IMRaD (Introduction, Methods, Results, Discussion). Include raw data appendices for transparency. Use heatmaps for multivariate analysis or SHELX files for crystallographic data. Adhere to journal-specific guidelines (e.g., ACS, RSC) for graphical abstracts and statistical reporting (p-values, confidence intervals) .

Q. What statistical approaches validate the reproducibility of EC 276-318-0’s physicochemical properties?

- Methodological Answer : Apply ANOVA to compare inter-laboratory results and Bland-Altman plots to assess measurement agreement. Calculate intraclass correlation coefficients (ICC) for repeatability. Use Monte Carlo simulations to propagate uncertainty in derived parameters (e.g., Gibbs free energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.